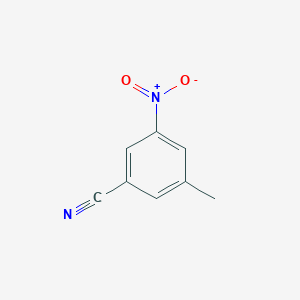
2-(6-Methylpyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(6-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It is also known by its IUPAC name "(6-methyl-2-pyridinyl)acetonitrile" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The synthetic route includes the use of 2-(Bromomethyl)-6-methylpyridine and Trimethylsilyl cyanide . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 6th position and an acetonitrile group at the 2nd position . The molecular weight of the compound is 132.16 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.056g/cm3 and a boiling point of 235.927ºC at 760 mmHg . The compound’s flash point is 93.333ºC .科学的研究の応用
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This method involves normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. HILIC is particularly beneficial for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The highly organic mobile phases typically enhance ionization in mass spectrometry, making HILIC an increasingly popular technique for its complementary selectivity to reversed-phase and other chromatographic modes (Jandera, 2011).
Fermentative Production of Acetoin
Acetoin, a volatile compound used in foods, cigarettes, cosmetics, detergents, and various other applications, has seen advancements in its fermentative production. Research highlights the importance of bacterial biosynthesis from renewable biomass, classifying acetoin alongside 2,3-butanediol as a promising bio-based platform chemical. The review covers the uses of acetoin, its biosynthesis pathway, molecular regulation, and strategies for improving productivity, including genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).
Analytical Methods for Pharmaceutical Quality Control
The quality control of pharmaceuticals, including atorvastatin, highlights the importance of analytical methods in monitoring drug quality. High-performance liquid chromatography (HPLC) is the most used method, followed by HPLC coupled to mass spectrometry and spectrophotometry in UV. This review underscores the evolving awareness of the analytical choice's impact on operator health and the environment, advocating for methods that adhere to sustainable analytical chemistry (Kogawa et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Biochemical Pathways
The biochemical pathways affected by 2-(6-Methylpyridin-2-yl)acetonitrile are currently unknown . Once the targets of the compound are identified, it will be possible to map out the affected pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
特性
IUPAC Name |
2-(6-methylpyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBREBAKASRNDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483144 |
Source


|
| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14993-80-7 |
Source


|
| Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?
A: this compound (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the this compound, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

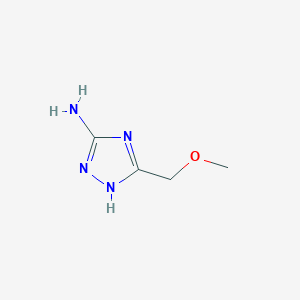
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

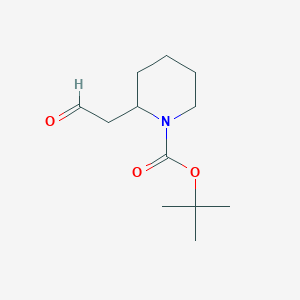
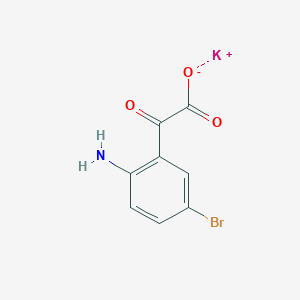
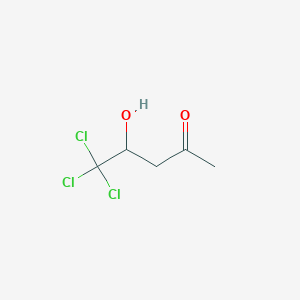
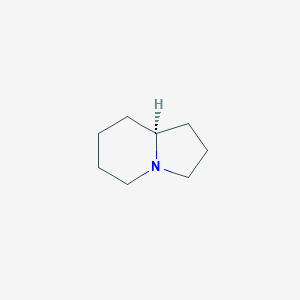
![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)
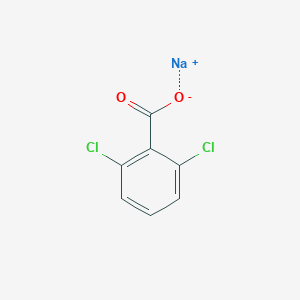
![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
